molecular formula C57H59ClO8 B1196570 Q-Switch II dye CAS No. 21016-22-8

Q-Switch II dye

Cat. No. B1196570
CAS RN: 21016-22-8
M. Wt: 907.5 g/mol
InChI Key: IVDJZGCLYUWBQV-UHFFFAOYSA-M
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Description

The Q-Switch II dye, also known as 8-(5-(2,4-bis(4-pentyloxyphenyl)-6,7-dihydro-5H-benzopyran-8-yl)-2,4-pentadienylidene)-2,4-bis(4-pentyloxyphenyl)-5,6,7,8-tetrahydro-1-benzopyrilium , is a type of dye used in Q-switching . Q-switching is a technique by which a laser can be made to produce a pulsed output beam. This technique allows the production of light pulses with extremely high peak power .

Scientific Research Applications

  • Q-Switch II dye, with an absorption maxima at 1,051 nm, is designed for use with Nd:YAG dye lasers. It has been shown to be non-toxic to normal human fibroblast cultures and demonstrated significant biostimulative effects on cell duplication at concentrations equal to or lower than 10 μg/ml (Castro et al., 1987).

  • Another study focused on the ground state repopulation time and saturation behavior of BDN II, a nickel complex used in Q-switching of neodymium and iodine lasers, which might be related to Q-Switch II dye properties (Eason et al., 1980).

  • Q-Switch II dye at non-toxic doses of 0.1 μg/ml enhances the cytotoxic effects of Nd:YAG laser at temperatures as low as 36 °C. This suggests its potential as an effective chemosensitizing agent for reducing collagen deposits in conditions like keloids and hypertrophic scars (Castro et al., 1989).

  • A study on the pitfalls in evaluating photosensitizing agents, using Q-Switch II dye as an example, examined its spectral stability in biological media and localization after administration in vivo (Eton et al., 1993).

  • Research on the operational characteristics of a dye Q-switch for a pulsed ruby laser might provide insights into the broader applications of Q-Switch II dye in similar contexts (Thevar & Watson, 1992).

  • The study of various passive Q-switch and mode-locking modulators, including plastic dye sheets, could be relevant to understanding the broader applications of Q-Switch II dye in laser technologies (Chen & Chen, 2006).

Future Directions

Looking ahead, the future of Q-switched lasers, which use dyes like Q-Switch II, holds great promise. Ongoing advancements aim to improve upon existing technology, resulting in more compact, energy-efficient, and powerful lasers .

properties

IUPAC Name

8-[5-[2,4-bis(4-pentoxyphenyl)-6,7-dihydro-5H-chromen-8-yl]penta-2,4-dienylidene]-2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H59O4.ClHO4/c1-3-5-16-38-58-48-34-30-43(31-35-48)53-41-55(45-32-36-49(37-33-45)59-39-17-6-4-2)61-57-47(27-19-29-51(53)57)25-15-9-14-24-46-26-18-28-50-52(42-20-10-7-11-21-42)40-54(60-56(46)50)44-22-12-8-13-23-44;2-1(3,4)5/h7-15,20-25,30-37,40-41H,3-6,16-19,26-29,38-39H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDJZGCLYUWBQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=C3CCCC(=C3O2)C=CC=CC=C4CCCC5=C4[O+]=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OCCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H59ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Q-Switch II dye

CAS RN

21016-22-8
Record name 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21016-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Q-Switch II dye
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021016228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
D Eton, S Ahn, V Shim, S Kitada, DG Elis… - The …, 1993 - Wiley Online Library
… Q-Switch II dye (QII) has been shown by others to be an effective chromophore for photodynamic therapy at 1051 nm in fibroblast cell culture. The objective of this study was to …
Number of citations: 2 onlinelibrary.wiley.com
DJ Castro, PH Ward, RE Saxton, DJ Castro… - The …, 1987 - Wiley Online Library
… to determine the usefulness of Q-switch II dye as a new … Q-switch II dye at concentrations of 0.01, 0.1, 1, 10, 50, and 100 pg/ml for 1 and 24 hours. The results indicate that Q-switch II dye …
Number of citations: 19 onlinelibrary.wiley.com
DJ Castro, PH Ward, RE Saxton… - The …, 1989 - Wiley Online Library
… to a nontoxic dose of Q-switch II dye, then subjected to treatment with … The results indicate that Q-switch II dye ot nontoxic doses of … These observations suggest that Q-switch II dye is an …
Number of citations: 16 onlinelibrary.wiley.com
DJ Castro, RE Saxton, RB Lufkin… - The …, 1991 - Wiley Online Library
… Another example is that of Kodak Q-Switch II dye, which recently has shown some promise as a … Work is currently underway to modify the molecular structure of Kodak Q-Switch II dye to …
Number of citations: 28 onlinelibrary.wiley.com
RS Marjoribanks, FW Budnik, L Zhao, G Kulcsar… - Optics letters, 1993 - opg.optica.org
We have developed a fiberless 1-TW all-Nd:glass chirped-pulse-amplification laser system that uses high-contrast 0.8–1.4-ps pulses produced directly from a Nd:glass feedback-…
Number of citations: 51 opg.optica.org
PV Peplow, TY Chung, GD Baxter - Photomedicine and laser …, 2012 - liebertpub.com
… Notes on study design & findings: Q-switch II dye at nontoxic doses of 0.1μg/mL enhanced … It was suggested that Q-switch II dye is an effective chemosensitizing agent for Nd:YAG …
Number of citations: 95 www.liebertpub.com
GS Lipshutz, DJ Castro, RE Saxton… - The …, 1994 - Wiley Online Library
The search for improved photosensitizers for laser phototherapy of malignancies has led to the examination of a new group of carbocyanine dyes as effective fluorochromes. In this study…
Number of citations: 36 onlinelibrary.wiley.com
L Zhao, FW Budnik, G Kulcsar… - Mode-locked and …, 1994 - spiedigitallibrary.org
A fiberless 1-TW all-Nd:glass chirped-pulse amplification laser system is described in this paper. Starting from high-contrast 1-ps pulses produced directly from a Nd:glass feedback- …
Number of citations: 3 www.spiedigitallibrary.org
F Lavaee, A Amanati, M Ramzi, S Naseri… - … and photodynamic therapy, 2020 - Elsevier
… Bioinhibition of human fibroblast cultures sensitized to Q‐switch II dye and treated with the Nd: YAG laser: a new technique of photodynamic therapy with lasers …
Number of citations: 13 www.sciencedirect.com
S Kitada, D Eton, SS Ahn - Lasers Surg Med (Suppl, 1991
Number of citations: 1

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